2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid
CAS No.: 646501-18-0
Cat. No.: VC15971128
Molecular Formula: C11H20O2Si
Molecular Weight: 212.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646501-18-0 |
|---|---|
| Molecular Formula | C11H20O2Si |
| Molecular Weight | 212.36 g/mol |
| IUPAC Name | 2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid |
| Standard InChI | InChI=1S/C11H20O2Si/c1-9(10(12)13)11(2,3)7-8-14(4,5)6/h9H,1-6H3,(H,12,13) |
| Standard InChI Key | OWJUZMLAADRTDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid, reflects its structural complexity. Key features include:
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A carboxylic acid group at position 1, enabling hydrogen bonding and reactivity in acid-base reactions.
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A trimethylsilyl (TMS) group at position 5, which sterically shields the alkyne moiety while enhancing thermal stability.
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Branched alkyl chains (2,3,3-trimethyl) that influence steric hindrance and solubility in nonpolar solvents.
The canonical SMILES representation, \text{CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C}, and InChIKey , provide unambiguous identifiers for computational and experimental studies. While explicit data on melting/boiling points are unavailable, analogous silylated alkynoic acids typically exhibit low volatility and moderate solubility in dichloromethane or tetrahydrofuran.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid involves sequential functionalization to install the TMS group, alkyne, and carboxylic acid. A plausible route includes:
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Alkyne Formation:
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Coupling of a preformed alkyne with a silyl chloride (e.g., chlorotrimethylsilane) under basic conditions to yield the TMS-protected alkyne.
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Example: \text{RC#CH + ClSi(CH}_3\text{)}_3 \rightarrow \text{RC#C-Si(CH}_3\text{)}_3.
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Carboxylic Acid Installation:
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Oxidation of a terminal alkyne to a carboxylic acid via ozonolysis or carboxylation with CO under high pressure.
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Alkyl Branching:
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Alkylation using methyl halides or Grignard reagents to introduce the 2,3,3-trimethyl substituents.
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Yield optimization requires precise temperature control (-78°C for silylation) and anhydrous conditions to prevent desilylation.
Applications in Advanced Materials and Organic Synthesis
Polymer Chemistry
The compound’s alkyne group enables Huisgen cycloaddition (click chemistry) for constructing dendrimers and cross-linked polymers. For example, reacting the terminal alkyne with azide-functionalized monomers forms triazole linkages, enhancing mechanical stability in hydrogels.
Metal-Organic Frameworks (MOFs)
The carboxylic acid group can coordinate to metal ions (e.g., Zn, Cu) to form MOFs with tunable porosity. The TMS group modifies surface hydrophobicity, making such MOFs suitable for gas separation or catalysis.
Pharmaceutical Intermediates
While direct biological data are lacking, structurally related silylated compounds exhibit improved metabolic stability. This compound could serve as a precursor for prodrugs targeting enzyme inhibition.
Future Research Directions
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Catalytic Applications: Investigating palladium-catalyzed coupling reactions to form carbon-carbon bonds.
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Bioconjugation: Attaching the alkyne to biomolecules (e.g., proteins) for diagnostic probes.
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Thermal Stability Studies: Evaluating decomposition pathways for high-temperature applications.
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